
Lumiracoxib-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lumiracoxib-d6 is a deuterated form of lumiracoxib, a selective cyclo-oxygenase-2 (COX-2) inhibitor. Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) developed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of lumiracoxib, as the presence of deuterium can influence the metabolic stability and absorption of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lumiracoxib-d6 involves the incorporation of deuterium atoms into the lumiracoxib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in lumiracoxib with deuterium atoms using deuterated solvents and catalysts under specific conditions.
Deuterated Reagents: The synthesis can also be carried out using deuterated reagents in the presence of catalysts to introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale synthesis using deuterated reagents and catalysts in batch reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Lumiracoxib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated and carboxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts.
Major Products Formed
Hydroxylated Derivatives: Formed through oxidation reactions.
Carboxylated Derivatives: Resulting from further oxidation of hydroxylated products.
Substituted Derivatives: Formed through substitution reactions at the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Pain Management in Osteoarthritis
Lumiracoxib has been extensively studied for its effectiveness in treating osteoarthritis. The Therapeutic Arthritis Research and Gastrointestinal Event Trial (TARGET) demonstrated that lumiracoxib significantly reduced ulcer complications compared to naproxen and ibuprofen, making it a preferable choice for patients with osteoarthritis who are at risk for gastrointestinal issues .
- Efficacy : In clinical trials, lumiracoxib showed comparable analgesic effects to other NSAIDs while causing fewer gastrointestinal complications. For instance, the incidence of upper gastrointestinal ulcer complications was markedly lower in patients treated with lumiracoxib (0.25%) compared to those on NSAIDs (1.09%) over one year .
Acute Pain Management
Lumiracoxib has also been indicated for short-term management of acute pain, such as postoperative pain following orthopedic surgery or dental procedures. Studies have shown that it provides effective pain relief comparable to other standard analgesics without significant gastrointestinal risks .
Gastrointestinal Safety
The gastrointestinal safety of lumiracoxib has been a focal point in research. The TARGET study highlighted that lumiracoxib resulted in a three to four-fold reduction in serious ulcer complications compared to traditional NSAIDs . This safety profile is crucial for patients requiring long-term anti-inflammatory treatment.
Cardiovascular Safety
Concerns regarding cardiovascular events associated with COX-2 inhibitors have been addressed in various studies. The TARGET trial indicated that there was no significant increase in cardiovascular events among patients taking lumiracoxib compared to those on traditional NSAIDs . This finding supports its use in a broader patient population without heightened cardiovascular risk.
Comparative Efficacy and Safety Data
Study | Drug Comparison | Ulcer Complications (%) | Cardiovascular Events (%) |
---|---|---|---|
TARGET | Lumiracoxib vs Naproxen | 0.25 vs 1.09 | 0.65 vs 0.55 |
TARGET | Lumiracoxib vs Ibuprofen | 0.25 vs 1.09 | 0.65 vs 0.55 |
Wirkmechanismus
Lumiracoxib-d6 exerts its effects by selectively inhibiting the cyclo-oxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. Unlike non-selective NSAIDs, lumiracoxib does not inhibit cyclo-oxygenase-1 (COX-1) at therapeutic concentrations, thereby reducing the risk of gastrointestinal side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used for similar indications.
Etoricoxib: A selective COX-2 inhibitor with a longer half-life.
Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Uniqueness of Lumiracoxib-d6
This compound is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for detailed pharmacokinetic and metabolic studies. Its high selectivity for COX-2 and reduced gastrointestinal side effects make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1225453-72-4 |
---|---|
Molekularformel |
C₁₅H₇D₆ClFNO₂ |
Molekulargewicht |
299.76 |
Synonyme |
2-[(2-Chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic Acid-d6; _x000B_2-[2-(2-Chloro-6-fluorophenylamino)-5-methylphenyl]acetic Acid-d6; CGS 35189-d6; COX 189-d6; Prexige-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.